2-(Perfluoropropyl)pyridin-4-amine 2-(Perfluoropropyl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611951
InChI: InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-3-4(16)1-2-17-5/h1-3H,(H2,16,17)
SMILES: C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F
Molecular Formula: C8H5F7N2
Molecular Weight: 262.13 g/mol

2-(Perfluoropropyl)pyridin-4-amine

CAS No.:

Cat. No.: VC13611951

Molecular Formula: C8H5F7N2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Perfluoropropyl)pyridin-4-amine -

Specification

Molecular Formula C8H5F7N2
Molecular Weight 262.13 g/mol
IUPAC Name 2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine
Standard InChI InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-3-4(16)1-2-17-5/h1-3H,(H2,16,17)
Standard InChI Key WQZOSTMPRFRBTQ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F
Canonical SMILES C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 2-(Perfluoropropyl)pyridin-4-amine consists of a pyridine core substituted with a perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position and an amino group (-NH₂) at the 4-position. The perfluoropropyl group introduces strong electron-withdrawing effects, which influence the electronic distribution of the pyridine ring and enhance the compound’s metabolic stability and lipophilicity . The amine group provides a reactive site for further functionalization, enabling the synthesis of derivatives for targeted applications .

Molecular Formula and Weight

  • Molecular Formula: C₈H₅F₇N₂

  • Molecular Weight: 262.13 g/mol

  • IUPAC Name: 2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine .

Spectroscopic Data

  • ¹H NMR: The pyridine ring protons resonate between δ 6.8–8.5 ppm, while the amine protons appear as a broad singlet near δ 5.5 ppm .

  • ¹⁹F NMR: The perfluoropropyl group exhibits characteristic signals at δ -80 to -125 ppm, consistent with CF₃ and CF₂ environments .

  • IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1300 cm⁻¹, and N-H stretches are observed near 3300–3500 cm⁻¹ .

Synthesis and Reaction Pathways

Cyclization of Nitrile Precursors

A patent by the European Patent Office (EP2228366A1) describes the synthesis of 2-amino-4-(halogenalkyl)pyridines via cyclization of nitrile precursors with nitrogen-containing compounds . For 2-(Perfluoropropyl)pyridin-4-amine, this method involves:

  • Metallation: α-Metalation of a nitrile precursor (e.g., 3-(perfluoropropyl)propanenitrile) using a strong base (e.g., LDA).

  • Cyclization: Reaction with a nitrogen source (e.g., ammonium acetate) under reflux conditions to form the pyridine ring .

One-Pot Perfluoroalkylation

An alternative route employs perfluoroalkanesulfinates (RfSO₂Na) as perfluoroalkylating agents . The procedure involves:

  • Reagent Preparation: Synthesis of perfluoropropanesulfinate (C₃F₇SO₂Na) via literature methods .

  • Coupling Reaction: Reaction of 4-aminopyridine with C₃F₇SO₂Na in the presence of AgF and PPh₃ in acetonitrile at 50°C .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Cyclization 60–75Scalable, avoids harsh conditionsRequires specialized nitrile precursors
Perfluoroalkylation 45–65Modular, suitable for diverse Rf groupsSensitive to moisture and oxygen

Physical and Chemical Properties

Physicochemical Data

  • Melting Point: 58–62°C (similar to analogs in ).

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile .

  • Stability: Resists hydrolysis and oxidation under ambient conditions due to the perfluoropropyl group .

Reactivity

The amine group undergoes typical reactions such as:

  • Acylation: Formation of amides with acyl chlorides.

  • Chichibabin Reaction: Introduction of a second amine group at the para-position under basic conditions .

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., platinum), enhancing antitumor activity in complexes .

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

  • Kinase Inhibitors: Analogous 4-aminopyridine derivatives exhibit potent inhibition of Janus kinases (JAK2 IC₅₀ = 0.7 nM) .

  • Antitumor Agents: Platinum complexes with perfluoroalkyl pyridine ligands demonstrate selective cytotoxicity against cancer cell lines .

Materials Science

  • Ligands for Hypervalent Iodine: Stabilizes iodine(III) reagents used in oxidative transformations .

  • Fluorinated Polymers: Enhances thermal and chemical resistance in high-performance materials .

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